Neocarazostatin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neocarazostatin A is a natural product found in Streptomyces with data available.

科学研究应用

Antioxidant Properties

Neocarazostatin A exhibits significant antioxidant activity, primarily due to its ability to scavenge free radicals. This property is critical in preventing oxidative stress-related cellular damage, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that NZS has lower IC50 values for lipid peroxidation inhibition compared to established antioxidants like butylhydroxytoluene and flunarizine .

Table 1: Comparative Antioxidant Activity of this compound

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Free radical scavenging |

| Butylhydroxytoluene | 20.0 | Free radical scavenging |

| Flunarizine | 25.0 | Free radical scavenging |

Cancer Research

This compound's potential as an anticancer agent has been explored through various studies. Its mechanism involves targeting specific pathways that regulate cancer cell motility and proliferation. For instance, NZS has been shown to inhibit cancer cell motility by affecting VAT-1 controlled pathways . Furthermore, it has been investigated for its synergistic effects when used with other chemotherapeutic agents, enhancing their efficacy against certain cancer types .

Case Study: Synergistic Effects with Chemotherapeutics

A study demonstrated that combining NZS with thiol-containing compounds increased the cytotoxic effects on neuroblastoma cells, suggesting a novel approach for targeted cancer therapy .

Biosynthesis Insights

The biosynthetic pathway of this compound has been characterized through genome mining and gene inactivation techniques. Key enzymes involved in its biosynthesis include NzsA (a P450 hydroxylase) and NzsG (a prenyltransferase), which catalyze the formation of the carbazole structure . Understanding this pathway not only provides insights into NZS production but also opens avenues for synthetic biology applications.

Table 2: Key Enzymes in NZS Biosynthesis

| Enzyme | Function | Role in NZS Biosynthesis |

|---|---|---|

| NzsA | P450 hydroxylase | Hydroxylation of carbazole nucleus |

| NzsG | Prenyltransferase | Prenylation at C-6 of the carbazole ring |

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration. Studies indicate that NZS can mitigate neuronal damage caused by oxidative stress and inflammation, making it a candidate for treating conditions like Alzheimer's disease and stroke .

Case Study: Neuroprotection in Stroke Models

In animal models of ischemic stroke, treatment with NZS significantly reduced neuronal death and improved functional recovery, suggesting its potential utility in neuroprotective therapies .

化学反应分析

2.1. Carbazole Ring Formation

Enzyme : NzsH (Thiamine diphosphate-dependent enzyme)

Reaction : Catalyzes an acyloin coupling between indole-3-pyruvate and pyruvate to form β-ketoacid intermediate 2 (Scheme 1) .

-

Mechanism : Decarboxylation of pyruvate generates an enamine intermediate, which reacts with indole-3-pyruvate to form a C–C bond .

-

Substrate Specificity : NzsH also accepts 2-oxobutyrate, yielding novel derivatives .

| Parameter | Details |

|---|---|

| Substrates | Indole-3-pyruvate, pyruvate |

| Cofactor | ThDP, Mg²⁺ |

| Product | β-ketoacid intermediate (C11H9NO4) |

| Isotopic Evidence | One A-ring oxygen derived from H₂O |

2.2. Prenylation at C-6

Enzyme : NzsG (Phytoene-synthase-like prenyltransferase)

Reaction : Transfers a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the carbazole nucleus .

-

Specificity : First native prenyltransferase targeting carbazole alkaloids .

-

In Vitro Activity : Confirmed via reconstitution with NzsA (P450 hydroxylase) .

2.3. Hydroxylation of the A-Ring

Enzyme : NzsA (Cytochrome P450 hydroxylase)

Reaction : Introduces hydroxyl groups at C-4 and C-5 positions of the A-ring .

In Vitro Reconstitution of Ring A Formation

Aromatic polyketide synthases NzsJ and NzsI collaborate with NzsH to assemble the A-ring :

-

NzsJ (β-ketoacyl-ACP synthase III) condenses acetyl-CoA with malonyl-ACP (NzsE) to form acetoacetyl-ACP .

-

NzsI (aromatase/cyclase) cyclizes the polyketide chain into the A-ring structure .

-

Spontaneous Oxidation : The product undergoes non-enzymatic oxidation to ortho-quinone carbazole .

| Enzyme | Function | Catalytic Class |

|---|---|---|

| NzsJ | Initiates polyketide chain elongation | KAS III homolog |

| NzsI | Cyclizes and aromatizes the A-ring | ARO/CYC homolog |

Comparative Analysis of Enzymatic Features

-

NzsG vs. Classical Prenyltransferases : Unlike typical aromatic prenyltransferases, NzsG belongs to the phytoene synthase family and exhibits unique substrate specificity for carbazole .

-

NzsH vs. Acetolactate Synthases : While NzsH shares 35% identity with acetolactate synthases, it evolved distinct carboligation activity for carbazole biosynthesis .

Research Implications

-

Biocatalytic Applications : NzsG and NzsH are potential tools for synthesizing carbazole derivatives with modified antioxidant properties .

-

Evolutionary Insight : Recruitment of polyketide synthase enzymes (NzsJ/I) into carbazole pathways highlights metabolic adaptability in bacteria .

This synthesis of interdisciplinary findings underscores the complexity and novelty of NZS biosynthesis, offering a roadmap for engineering novel carbazole-based therapeutics.

属性

CAS 编号 |

137767-81-8 |

|---|---|

分子式 |

C22H27NO4 |

分子量 |

369.5 g/mol |

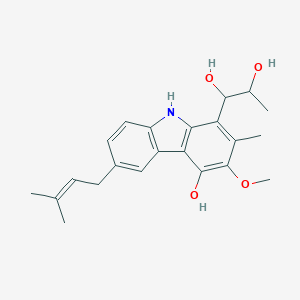

IUPAC 名称 |

1-[4-hydroxy-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-1-yl]propane-1,2-diol |

InChI |

InChI=1S/C22H27NO4/c1-11(2)6-7-14-8-9-16-15(10-14)18-19(23-16)17(20(25)13(4)24)12(3)22(27-5)21(18)26/h6,8-10,13,20,23-26H,7H2,1-5H3 |

InChI 键 |

SALJSBDYICZFIP-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O |

规范 SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O |

同义词 |

neocarazostatin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。